molecular formula C19H17Cl2N3O2S2 B11103516 N-(3,4-dichlorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

N-(3,4-dichlorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11103516
M. Wt: 454.4 g/mol
InChI Key: WOVREXWUYSJLQF-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form the thiazole ring, a crucial part of the compound’s structure.

    Sulfonylation Reactions: These reactions introduce the sulfonyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DICHLOROPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H17Cl2N3O2S2/c20-16-8-5-14(11-17(16)21)22-19-23-18(12-27-19)13-3-6-15(7-4-13)28(25,26)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2,(H,22,23)

InChI Key

WOVREXWUYSJLQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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